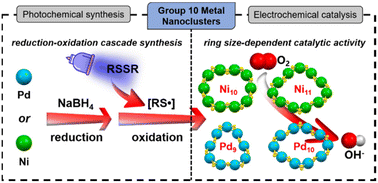Photochemical synthesis of group 10 metal nanoclusters for electrocatalysis†
Nanoscale Pub Date: 2023-11-22 DOI: 10.1039/D3NR05328H
Abstract
Four group 10 metal nanoclusters, Ni10(4-MePhS)20, Ni11(PhS)22, Pd9(PhS)18 and Pd10(PhS)20 were synthesized from disulfides based on a photochemical reduction–oxidation cascade process, which proceeds via a different mechanism to that of the conventional two-step reduction process. The as-obtained nanoclusters possess oxidative resistance and structural robustness under different conditions. Their atomically precise structures are determined to be nickel or palladium rings in which the metal atoms are bridged by Ar–S groups. Their catalytic performance in oxygen reduction reaction was compared, and the ring size-dependent catalytic activity of the group 10 metal nanoclusters was revealed. This work provides an efficient route to atomically precise and structurally stable group 10 metal nanoclusters, and sheds light on their further applications in electrocatalysis.


Recommended Literature
- [1] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [2] Front cover
- [3] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [4] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [5] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [6] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†
- [7] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡
- [8] First hyperpolarizability of water at the air–vapor interface: a QM/MM study questions standard experimental approximations†
- [9] Organic chemistry
- [10] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†










